molecular formula C11H16N6O2 B11483039 1H-Pyrazole-4-acetic acid, 1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-, ethyl ester

1H-Pyrazole-4-acetic acid, 1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-, ethyl ester

Cat. No.: B11483039
M. Wt: 264.28 g/mol
InChI Key: QWMLIVDMEHHYKC-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the triazole ring, in particular, is associated with various pharmacological properties, including antiviral, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as ortho-phosphoric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl 2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by binding to specific proteins involved in cell division .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Known for its antifungal and antiviral properties.

    Pyrazole: Exhibits anti-inflammatory and analgesic activities.

    Imidazole: Used in antifungal and anticancer therapies.

Uniqueness

Ethyl 2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is unique due to the combination of triazole and pyrazole rings in its structure. This dual-ring system enhances its biological activity and broadens its range of applications compared to compounds containing only one of these rings .

Properties

Molecular Formula

C11H16N6O2

Molecular Weight

264.28 g/mol

IUPAC Name

ethyl 2-[1-(4-amino-1,2,4-triazol-3-yl)-3,5-dimethylpyrazol-4-yl]acetate

InChI

InChI=1S/C11H16N6O2/c1-4-19-10(18)5-9-7(2)15-17(8(9)3)11-14-13-6-16(11)12/h6H,4-5,12H2,1-3H3

InChI Key

QWMLIVDMEHHYKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N(N=C1C)C2=NN=CN2N)C

Origin of Product

United States

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